This compound is classified as a halogenated quinazoline. Its structural features contribute to its classification within a broader category of biologically active heterocycles. The presence of halogen atoms (chlorine and iodine) and a trifluoromethyl group enhances its reactivity and biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors. Here are the key methods involved:
In industrial settings, optimized synthetic routes are crucial for ensuring high yield and purity. Techniques such as catalytic systems and controlled environments facilitate the halogenation and trifluoromethylation processes, allowing for scalable production suitable for research and commercial applications.
The molecular structure of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline can be described as follows:
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is involved in various chemical reactions:
The mechanism of action for 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties are critical for understanding the compound's behavior in various applications.
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline has several significant applications:
The quinazoline core—a bicyclic structure comprising fused benzene and pyrimidine rings—serves as a privileged scaffold in drug design due to its versatile hydrogen-bonding capabilities and planar geometry. This molecular framework enables targeted interactions with diverse biological receptors, particularly kinases and growth factor receptors. The strategic substitution at C-2, C-4, and C-6 positions profoundly modulates pharmacological properties. For instance, 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline (CAS 179598-70-0, C~9~H~3~ClF~3~IN~2~) exemplifies this adaptability, where halogen atoms and electron-withdrawing groups enhance its reactivity as a synthetic intermediate for kinase inhibitors [3] [8]. The chloro group at C-4 serves as a leaving group for nucleophilic displacement, while iodine at C-6 facilitates cross-coupling reactions, enabling rapid diversification into pharmacologically active molecules [6] [8].
Table 1: Key Molecular Descriptors of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline
Property | Value | Source |
---|---|---|
CAS Registry Number | 179598-70-0 | [3] |
Molecular Formula | C~9~H~3~ClF~3~IN~2~ | [3] [8] |
Molecular Weight | 358.49 g/mol | [3] |
IUPAC Name | 4-chloro-6-iodo-2-(trifluoromethyl)quinazoline | [3] |
Halogen atoms and trifluoromethyl groups are pivotal in optimizing drug-like properties. In 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline, these substituents confer distinct advantages:
Table 2: Electronic and Steric Effects of Substituents in Quinazoline Derivatives
Substituent Position | Group | Key Influence |
---|---|---|
C-2 | Trifluoromethyl | ↑ Metabolic stability, ↑ lipophilicity, ↓ pK~a~, electron-withdrawing resonance |
C-4 | Chlorine | Electrophilic center for nucleophilic displacement (e.g., by amines/thiols) |
C-6 | Iodine | Cross-coupling versatility, halogen bonding with protein residues |
These modifications collectively improve target engagement, pharmacokinetics, and synthetic utility, positioning such derivatives as key intermediates in anticancer drug discovery [2] [6] [8].
Quinazoline pharmacology emerged in the 1980s with the discovery of antifolate agents like methotrexate. A paradigm shift occurred in the 2000s with the development of 4-anilinoquinazolines as tyrosine kinase inhibitors (TKIs). Gefitinib and erlotinib—first-generation EGFR inhibitors—highlighted the indispensability of the quinazoline scaffold in targeted cancer therapy [4] [7]. Subsequent generations incorporated halogen and trifluoromethyl groups to overcome resistance and enhance specificity. For example, derivatives like 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline evolved as precursors to covalent inhibitors targeting mutant EGFR (e.g., T790M/L858R variants) [3] [8]. This evolution reflects three key milestones:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: